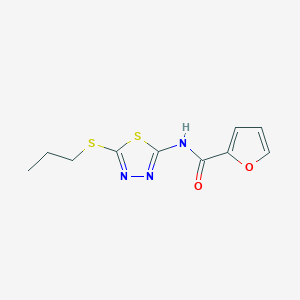

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-2-6-16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBAKVYSIUWNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323484 | |

| Record name | N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

393572-02-6 | |

| Record name | N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy.

Mode of Action

This compound, identified as a selective STAT3 inhibitor, can directly bind to the SH2 domain , inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription.

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. When this pathway is inhibited, it can lead to decreased cancer cell proliferation.

Pharmacokinetics

After intraperitoneal administration in a DU145 xenograft model, the compound demonstrated tumor growth inhibition of 65.3% at a dose of 50 mg/kg, indicating promising bioavailability and therapeutic potential.

Result of Action

The compound exhibits antiproliferative activity against cancer cells with overactivated STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM). It induces cell cycle arrest and apoptosis.

Biological Activity

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and interactions with various molecular targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole precursors. The compound's structure is confirmed through various analytical techniques including NMR and IR spectroscopy, which validate the presence of functional groups essential for biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its antiproliferative effects against various cancer cell lines. Below are key findings from recent research:

Anticancer Activity

-

Cell Lines Tested : The antiproliferative activity has been assessed against human epithelial cancer cell lines such as:

- Breast cancer (MCF-7)

- Colon cancer (HCT-116)

- Prostate cancer (PC-3)

- Mechanism of Action : Studies suggest that the compound may act as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds derived from this scaffold demonstrated IC50 values ranging from 7.4 to 11.5 nM against VEGFR-2, indicating strong inhibitory potential compared to established drugs like Pazopanib .

- Selectivity : Some derivatives exhibited selective antiproliferative effects, being potent against colon and breast cancer cells but less effective against prostate cells .

Summary of Findings

The following table summarizes the biological activities and IC50 values reported for this compound and its derivatives:

| Compound | Cell Line | IC50 (µM) | Target |

|---|---|---|---|

| 6 | MCF-7 | 0.794 | VEGFR-2 |

| 7 | HCT-116 | 0.28 | VEGFR-2 |

| 11a | PC-3 | 1.02 | VEGFR-2 |

| 12 | MCF-7 | 0.52 | VEGFR-2 |

| 14 | HCT-116 | 0.86 | VEGFR-2 |

Case Studies

In a study conducted by researchers in 2021, a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives were synthesized and evaluated for their biological activities . Among these, specific compounds demonstrated significant antiproliferative effects across multiple cancer cell lines. The study employed both conventional and microwave-assisted synthesis methods, with the latter yielding higher product purity and yield.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets:

- VEGFR-2 : The docking results indicated favorable interactions between the compound and VEGFR-2, correlating with observed biological activity.

- SARS-CoV-2 Mpro : Recent investigations also suggest potential antiviral properties against SARS-CoV-2 by exhibiting good binding affinity to the main protease (Mpro) enzyme .

Scientific Research Applications

Antimicrobial Activity

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds with similar structural features often exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | ≤ 25 µg/mL |

| S. aureus | ≤ 20 µg/mL |

| C. albicans | ≤ 15 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 0.28 |

| A549 (Lung) | 0.52 |

| SK-MEL-2 (Melanoma) | 4.27 |

Structure–activity relationship studies highlight that modifications on the thiadiazole ring significantly influence its anticancer efficacy.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains and found it to outperform traditional antibiotics in certain cases.

- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further exploration.

Q & A

Q. What are the standard synthetic routes for N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves nucleophilic acyl substitution between a thiadiazole amine and furan-2-carbonyl chloride. Key steps include:

- Reacting 5-propylsulfanyl-1,3,4-thiadiazol-2-amine with furan-2-carboxylic acid chloride in anhydrous dichloromethane or tetrahydrofuran (THF).

- Using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification via column chromatography or recrystallization. Alternative routes may employ cyclization reactions with POCl₃ under reflux (80–90°C) to form the thiadiazole core before functionalization .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm the thiadiazole and furan ring connectivity, and propylsulfanyl group integration .

- FT-IR to identify amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-S vibrations (~650–750 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Optimization strategies involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Catalysis : Pd-based catalysts improve coupling efficiency in multi-step syntheses .

- Temperature control : Reflux conditions (e.g., 90°C in POCl₃-mediated cyclization) balance reactivity and decomposition .

- Purification : Gradient elution in flash chromatography resolves structurally similar byproducts .

Q. What mechanisms underpin its biological activity (e.g., anticancer effects)?

Studies on analogues suggest:

- VEGFR-2 inhibition : Molecular docking shows thiadiazole and furan moieties bind to kinase domain residues (Asp1046, Lys868), blocking angiogenesis .

- Apoptosis induction : Flow cytometry reveals caspase-3/7 activation in cancer cell lines (e.g., MCF-7) at IC₅₀ values <10 µM .

- DNA intercalation : Fluorescence quenching assays demonstrate moderate DNA binding (Kₐ ~10⁴ M⁻¹) via thiadiazole stacking .

Q. How do structural modifications influence bioactivity?

A structure-activity relationship (SAR) table for analogues illustrates key trends:

| Substituent (R) | Activity (IC₅₀, µM) | Target |

|---|---|---|

| Propylsulfanyl (this compound) | 8.2 ± 0.3 | VEGFR-2 |

| Phenylsulfanyl | 12.4 ± 1.1 | EGFR |

| Methylthio | >50 | Inactive |

- Electron-withdrawing groups (e.g., -SO₂CH₃) enhance kinase inhibition.

- Hydrophobic chains (e.g., propyl) improve membrane permeability .

Q. How should researchers resolve contradictions in bioactivity data?

Contradictions (e.g., varying IC₅₀ across studies) require:

- Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times .

- Dose-response validation : Repeat experiments with ≥3 biological replicates.

- Off-target profiling : Screen against unrelated targets (e.g., carbonic anhydrase) to confirm selectivity .

Q. What computational tools model its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against VEGFR-2 (PDB: 4ASD) .

- DFT calculations : Gaussian 09 to optimize geometry and compute electrostatic potential maps for reactivity analysis .

- MD simulations : GROMACS to assess complex stability over 100 ns trajectories .

Q. What strategies ensure compound stability during storage?

- Storage conditions : -20°C in amber vials under argon to prevent oxidation of the sulfanyl group .

- Degradation monitoring : HPLC-PDA at 254 nm tracks purity; ≥95% purity is acceptable for bioassays .

Q. How is in vitro toxicity assessed for this compound?

- MTT assay : Test viability in non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .

- Hemolysis assay : Incubate with red blood cells (2% v/v) to evaluate membrane disruption .

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.